1-Piperazinecarboxylic acid, 3-(hydroxymethyl)-4-[[[3-(1H-pyrrol-1-yl)phenyl]amino]carbonyl]-, 1,1-dimethylethyl ester
Description
This compound is a piperazinecarboxylic acid derivative featuring a hydroxymethyl group at position 3, a substituted benzamide group at position 4 (with a 3-(1H-pyrrol-1-yl)phenyl moiety), and a tert-butyl ester. The tert-butyl ester enhances stability and lipophilicity, while the hydroxymethyl and aromatic substituents may influence solubility and bioactivity.
Properties
Molecular Formula |
C21H28N4O4 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-4-[(3-pyrrol-1-ylphenyl)carbamoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C21H28N4O4/c1-21(2,3)29-20(28)24-11-12-25(18(14-24)15-26)19(27)22-16-7-6-8-17(13-16)23-9-4-5-10-23/h4-10,13,18,26H,11-12,14-15H2,1-3H3,(H,22,27) |
InChI Key |
AQCXMBTYDKVVSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)CO)C(=O)NC2=CC(=CC=C2)N3C=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxylic acid, 3-(hydroxymethyl)-4-[[[3-(1H-pyrrol-1-yl)phenyl]amino]carbonyl]-, 1,1-dimethylethyl ester typically involves multiple steps. One common method includes the reaction of piperazine with a suitable carboxylic acid derivative, followed by the introduction of the hydroxymethyl group and the pyrrole moiety. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process may include purification steps such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Piperazinecarboxylic acid, 3-(hydroxymethyl)-4-[[[3-(1H-pyrrol-1-yl)phenyl]amino]carbonyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The piperazine ring and pyrrole moiety can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions may vary, including temperature, solvent, and pH, to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield aldehydes or carboxylic acids, while substitution reactions may introduce different functional groups into the piperazine or pyrrole rings.
Scientific Research Applications
1-Piperazinecarboxylic acid, 3-(hydroxymethyl)-4-[[[3-(1H-pyrrol-1-yl)phenyl]amino]carbonyl]-, 1,1-dimethylethyl ester has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound is used in the study of biological pathways and interactions, particularly those involving piperazine and pyrrole derivatives.
Industry: The compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Piperazinecarboxylic acid, 3-(hydroxymethyl)-4-[[[3-(1H-pyrrol-1-yl)phenyl]amino]carbonyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The piperazine ring and pyrrole moiety may interact with enzymes or receptors, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key Structural Features:
- Core Piperazinecarboxylic Acid : Shared with all analogs, enabling hydrogen bonding and coordination chemistry.
- Substituent Variability: Position 3: Hydroxymethyl in the target compound vs. Position 4: The target’s benzamide group differs from pyrazole (CAS 401566-78-7 ), nitroaryl (tert-butyl 4-(4-nitropyridin-3-yl)piperazine-1-carboxylate ), or quinazolinyl groups (CAS 879270-54-9 ). Ester Group: Tert-butyl in the target vs. ethyl (CAS 71172-70-8 ) or phenylmethyl esters (CAS 879271-25-7 ).
Structural Implications:
Physicochemical Properties
*Predicted based on structural analogs.
Biological Activity
1-Piperazinecarboxylic acid derivatives are a significant class of compounds in medicinal chemistry, exhibiting a variety of biological activities. This article focuses on the compound 1-Piperazinecarboxylic acid, 3-(hydroxymethyl)-4-[[[3-(1H-pyrrol-1-yl)phenyl]amino]carbonyl]-, 1,1-dimethylethyl ester (commonly referred to as the compound ). The structural complexity of this compound suggests potential therapeutic applications, particularly in pain management and neuropharmacology.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- Molecular Formula : C22H26N4O4
- Molecular Weight : 410.47 g/mol
- IUPAC Name : 1-Piperazinecarboxylic acid, 3-(hydroxymethyl)-4-[[[3-(1H-pyrrol-1-yl)phenyl]amino]carbonyl]-, 1,1-dimethylethyl ester
This compound features a piperazine ring, a hydroxymethyl group, and a dimethylethyl ester functional group, which contribute to its pharmacological properties.
Research indicates that compounds similar to 1-Piperazinecarboxylic acid derivatives often act as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the hydrolysis of endocannabinoids such as anandamide. Inhibition of FAAH can lead to increased levels of these lipids in the brain, potentially enhancing analgesic effects and modulating pain pathways .
Pharmacological Effects
Several studies have demonstrated the biological activity of related piperazine derivatives:
- Analgesic Properties : Compounds that inhibit FAAH have been shown to reduce pain in various models. For example, one study found that a FAAH inhibitor significantly decreased tactile allodynia and thermal hyperalgesia in rat models of neuropathic pain .
- Neuroprotective Effects : Increased levels of endocannabinoids due to FAAH inhibition may provide neuroprotective benefits by reducing inflammation and promoting neurogenesis .
Study on FAAH Inhibition
A notable study involved the evaluation of a piperazine derivative as a selective FAAH inhibitor. The compound demonstrated:
- IC50 Values : A time-dependent inhibition profile with significant selectivity for FAAH-1 over FAAH-2.
- Behavioral Outcomes : In rodent models, treatment with the compound resulted in reduced pain sensitivity and improved recovery from injury .
Clinical Implications
The implications for clinical use are substantial. Given the role of FAAH in pain modulation and the potential for these compounds to serve as broad-spectrum analgesics, further development could lead to new treatments for chronic pain disorders.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C22H26N4O4 |
| Molecular Weight | 410.47 g/mol |
| Analgesic Activity | Yes |
| FAAH Inhibition | Selective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
